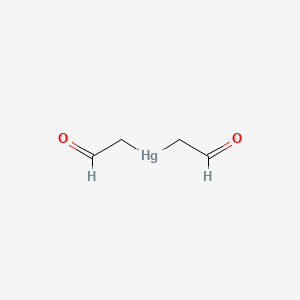
Bis(2-oxoethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-oxoethyl)mercury is an organomercury compound with the chemical formula C₄H₆HgO₂ It is known for its unique structure, where two oxoethyl groups are bonded to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-oxoethyl)mercury can be synthesized through the reaction of mercuric acetate with ethyl vinyl ether. The reaction typically occurs under mild conditions, with the mercuric acetate acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where the oxoethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used to substitute the oxoethyl groups, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
科学的研究の応用
Bis(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: this compound is used in the production of certain industrial chemicals and materials.
作用機序
The mechanism by which bis(2-oxoethyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. Additionally, the oxoethyl groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Mercuric acetate: Similar in that it contains mercury, but differs in its reactivity and applications.
Dimethylmercury: Another organomercury compound, but with different chemical properties and toxicity.
Phenylmercury acetate: Used in similar applications but has a different structure and reactivity.
Uniqueness: Bis(2-oxoethyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
4387-13-7 |
|---|---|
分子式 |
C4H6HgO2 |
分子量 |
286.68 g/mol |
IUPAC名 |
bis(2-oxoethyl)mercury |
InChI |
InChI=1S/2C2H3O.Hg/c2*1-2-3;/h2*2H,1H2; |
InChIキー |
SFWXIKBVPJRJIT-UHFFFAOYSA-N |
正規SMILES |
C(C=O)[Hg]CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
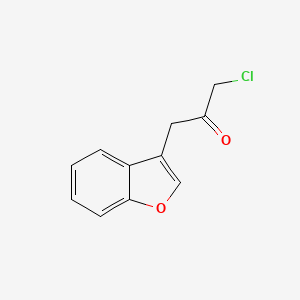
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)

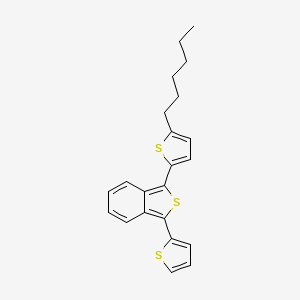
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
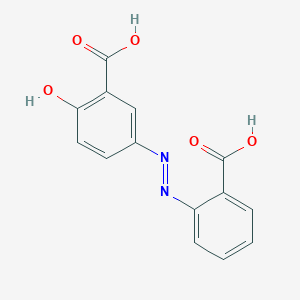
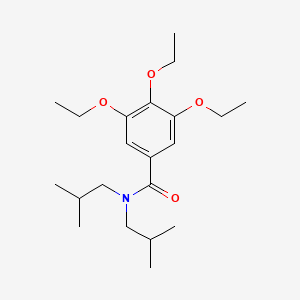

![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
